molecular formula C16H6BrD7O2 B1159516 (R)-Bromoenol lactone-d7

(R)-Bromoenol lactone-d7

Cat. No.: B1159516
M. Wt: 324.2
InChI Key: BYUCSFWXCMTYOI-ROCJGVDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Bromoenol lactone-d7 ((R)-BEL-d7) contains seven deuterium atoms at the 2, 3, 4, 5, 6, 7, and 8 positions. It is intended for use as an internal standard for the quantification of (R)-BEL by GC- or LC-mass spectrometry (MS). The phospholipases are an extensive family of lipid hydrolases that function in cell signaling, digestion, membrane remodeling, and as venom components. The calcium-independent phospholipase A2 (iPLA2) are a PLA2 subfamily closely associated with the release of arachidonic acid in response to physiologic stimuli. (R)-Bromoenol lactone ((R)-BEL) is an irreversible, chiral, mechanism-based inhibitor of iPLA2γ. Unlike (S)-BEL, (R)-BEL does not inhibit iPLA2β except at high doses of 20-30 µM. (R)-BEL inhibits human recombinant iPLA2γ with an IC50 of approximately 0.6 µM.

Properties

Molecular Formula

C16H6BrD7O2

Molecular Weight

324.2

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

BYUCSFWXCMTYOI-ROCJGVDXSA-N

SMILES

[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2[C@]3([H])C(O/C(CC3)=C/Br)=O)=C1[2H].CC

Synonyms

(R)-BEL-d7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Bromoenol lactone-d7
Reactant of Route 2
(R)-Bromoenol lactone-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.